molecular formula C19H16F2O9 B120955 Diflunisal glucuronide ether CAS No. 58446-29-0

Diflunisal glucuronide ether

Katalognummer: B120955
CAS-Nummer: 58446-29-0
Molekulargewicht: 426.3 g/mol
InChI-Schlüssel: RBZXVQOCMCPTHC-KSPMYQCISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diflunisal glucuronide ether is a major phase II metabolite of diflunisal, a nonsteroidal anti-inflammatory drug (NSAID). Diflunisal undergoes glucuronidation via uridine diphosphate-glucuronosyltransferase (UGT) enzymes, forming two primary conjugates: acyl glucuronide (DAG) and phenolic glucuronide (DPG). The ether glucuronide refers specifically to the phenolic glucuronide, where the glucuronic acid is attached via an ether bond to the phenolic hydroxyl group of diflunisal .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of diflunisal glucuronide ether involves the glucuronidation of diflunisal. This process typically occurs in the liver, where diflunisal undergoes phase II metabolism to form glucuronide conjugates. The reaction conditions for glucuronidation include the presence of uridine diphosphate glucuronic acid and the enzyme UDP-glucuronosyltransferase .

Industrial Production Methods: Industrial production of this compound is not commonly practiced as it is primarily a metabolic product. the synthesis can be replicated in vitro using liver microsomes or recombinant enzymes to facilitate the glucuronidation process .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

DGE undergoes hydrolysis under specific conditions, regenerating the parent compound and glucuronic acid:

Reaction Type Conditions Products Formed Kinetic Notes
Acidic hydrolysispH < 7, elevated temperatureDiflunisal + glucuronic acidFaster degradation at lower pH
Basic hydrolysispH > 7, 37°CDiflunisal + glucuronic acidCompeting acyl migration observed
  • Mechanistic Insight : Hydrolysis occurs via cleavage of the β-1-O-ether bond, with rates influenced by steric and electronic factors .

  • Biological Relevance : In vivo hydrolysis contributes to enterohepatic recirculation of diflunisal .

Oxidation and Reduction

DGE participates in redox reactions due to its phenolic and glucuronide moieties:

Reaction Type Reagents/Conditions Major Products
OxidationH₂O₂, oxidative enzymesOxidized diflunisal derivatives
ReductionNaBH₄, catalytic hydrogenationReduced glucuronide intermediates
  • Oxidation Pathways : The phenolic ring undergoes hydroxylation, forming quinone-like species under strong oxidizing conditions .

  • Reduction Stability : The glucuronide’s carbonyl group shows moderate susceptibility to reducing agents.

Isomerization and Acyl Migration

DGE undergoes pH-dependent intramolecular rearrangements:

Isomer Type Formation Conditions Stability
α-1-O-acyl isomerpH 7.4, 37°CHighly reactive, short-lived
β-2/3/4-O-acyl isomersPhysiological pHStable, accumulate over time
  • Key Finding : The α-1-O-acyl isomer reversibly converts to β-2/3-O-acyl isomers, challenging earlier assumptions of irreversibility .

  • Analytical Evidence : HPLC/¹H NMR studies confirm isomerization pathways .

Enzymatic Influences on Reactivity

UGT enzymes and inducers modulate DGE’s metabolic fate:

Enzyme Inducer Effect on DGE Metabolism Study Model
Phenobarbital (PB)↑ Ether glucuronidation by 3× Rat hepatocytes
β-NaphthoflavoneMixed induction of UGT isoforms Human microsomes
  • Species Variability : Rats show higher acyl glucuronide elimination (~50% dose) compared to humans .

Biological Interactions and Toxicity

Reactive DGE metabolites form covalent adducts with biomolecules:

Interaction Type Target Molecules Consequence
TransacylationSerum albuminHapten formation, immunogenicity
GlycationHepatic proteinsCellular dysfunction
  • Cytotoxicity : DGE’s protein adducts correlate with elevated ALT levels in hepatocyte models .

  • Detoxification : Glutathione conjugation mitigates oxidative damage from DGE-derived quinones .

Comparative Reactivity of Glucuronide Metabolites

DGE’s stability differs from other NSAID glucuronides:

Compound Half-life (pH 7.4) Protein Adduct Formation
Diflunisal acyl glucuronide4.2 hoursHigh
DGE (ether glucuronide)>24 hoursModerate
Ibuprofen acyl glucuronide1.8 hoursHigh

Wissenschaftliche Forschungsanwendungen

Metabolism and Pharmacokinetics

Diflunisal is primarily metabolized into several conjugates, including acyl glucuronides and phenolic glucuronides (ether glucuronides). The metabolic pathways of diflunisal include:

  • Acyl Glucuronides : These are unstable and can undergo hydrolysis, leading to the regeneration of diflunisal. They also rearrange into various isomers .
  • Phenolic Glucuronides : These metabolites are stable at physiological pH and represent a significant pathway for diflunisal metabolism. Studies indicate that the formation of phenolic glucuronides is capacity-limited, which can affect the drug's pharmacokinetics .

The presence of diflunisal glucuronide ether in biological fluids has been studied extensively using high-performance liquid chromatography (HPLC) and mass spectrometry techniques, providing insights into its pharmacokinetic profile in humans . Understanding these metabolic pathways is crucial for predicting the drug's efficacy and safety.

Toxicological Implications

Diflunisal and its metabolites can lead to gastrointestinal injuries, particularly when administered in high doses. Research indicates that NSAIDs, including diflunisal, can cause mucosal ulceration and bleeding due to their effects on intestinal permeability and inflammation . The role of this compound in these toxicological outcomes is an area of active investigation.

  • Mechanism of Injury : The mechanism involves the biliary excretion of glucuronidated NSAIDs into the intestine, where bacterial β-glucuronidases convert them back to their active forms, potentially leading to cellular damage .

Drug Formulation and Bioequivalence Studies

This compound has been utilized in bioequivalence studies to assess the pharmacokinetic similarity between different formulations of diflunisal. A sensitive LC-MS method was developed for the determination of diflunisal and its glucuronide metabolites in human plasma, demonstrating high precision and reliability . This method is essential for:

  • Regulatory Approval : Ensuring that new formulations meet safety and efficacy standards.
  • Clinical Trials : Monitoring drug levels in subjects during clinical investigations.

Case Studies

Several case studies have highlighted the significance of this compound in clinical settings:

  • Case Study 1 : A study on healthy male subjects demonstrated the pharmacokinetic behavior of diflunisal following administration of a 500 mg tablet formulation. The detection limits for diflunisal were established at 0.10 µg/mL, with a linear dynamic range up to 160 µg/mL .
  • Case Study 2 : Another investigation explored the differential effects of enzyme inducers on the metabolism of diflunisal. Phenobarbital treatment resulted in increased clearance rates for ether glucuronides, suggesting that enzyme induction can significantly influence drug metabolism .

Summary Table of Applications

Application AreaDescription
Metabolism Studies Understanding metabolic pathways and stability of metabolites .
Toxicology Research Investigating gastrointestinal injury mechanisms associated with NSAIDs .
Bioequivalence Testing Assessing pharmacokinetic profiles for regulatory compliance .
Clinical Pharmacology Evaluating drug interactions and safety profiles in human subjects .

Vergleich Mit ähnlichen Verbindungen

Key Characteristics:

  • Structure : The glucuronide moiety is linked to the 4'-hydroxyl group of diflunisal’s biphenyl ring via an ether bond .
  • Metabolic Stability : Unlike the reactive acyl glucuronide (which forms covalent protein adducts), the ether glucuronide is chemically stable and excreted primarily in bile .
  • Excretion : In rats, ~12.1% of a diflunisal dose is excreted as ether glucuronide in bile, compared to 27.8% as ester (acyl) glucuronide .

Comparison with Similar Glucuronide Conjugates

Table 1: Structural and Functional Comparison of Glucuronides

Compound Glucuronide Type Reactivity Pharmacological Activity Excretion Pathway Key References
Diflunisal ether glucuronide Phenolic (ether) Non-reactive Inactive Biliary (primarily)
Diflunisal acyl glucuronide Acyl (ester) Highly reactive Inactive (toxic adducts) Biliary/perfusate
Morphine-6-glucuronide Ether Stable Active (analgesic) Renal
THC-glucuronide Ether/ester Variable Inactive Renal/enterohepatic
Ethyl glucuronide Ether Stable Inactive (alcohol marker) Renal
Quercetin methyl ether glucuronide Ether Stable Antioxidant Biliary/renal

Reactivity and Stability

  • Acyl vs. Ether Glucuronides: Acyl glucuronides (e.g., diflunisal DAG) undergo hydrolysis, isomerization, and covalent binding to proteins, contributing to toxicity . For example, diflunisal acyl glucuronide has a plasma half-life of 17.3 minutes due to rapid hydrolysis, while its ether glucuronide is more stable .
  • Morphine Glucuronides :

    • Morphine-6-glucuronide (ether-linked) retains potent opioid activity, whereas morphine-3-glucuronide (also ether-linked) is inactive . This highlights how positional isomerism impacts pharmacological activity.

Metabolic Pathways and Enzyme Induction

  • UGT Isoenzyme Specificity: Diflunisal ether glucuronidation is preferentially induced by phenobarbital (3-fold increase in clearance) compared to ester glucuronidation (2-fold increase), suggesting involvement of distinct UGT isoforms . In contrast, 3-methylcholanthrene (3-MC) and β-naphthoflavone (BNF) reduce biliary clearance of both conjugates .
  • Enterohepatic Recirculation :

    • ~65% of biliary-excreted diflunisal glucuronides are reabsorbed in rats, prolonging systemic exposure . Similar recirculation is observed for THC glucuronides .

Analytical Challenges

  • Differentiation of Isomers :

    • LC-MS/MS is critical for distinguishing diflunisal’s ether and acyl glucuronides without hydrolysis, as enzymatic/acidic methods risk incomplete cleavage or isomerization .
    • For example, diflunisal ether glucuronide elutes at 11.1 minutes in HPLC, while the acyl form elutes at 10.1 minutes .
  • Quantification in Biological Matrices :

    • Limits of detection (LOD) for diflunisal via LC-MS/MS are 0.10 µg/mL , with glucuronide interference checks confirming method specificity .

Toxicological Implications

  • Acyl Glucuronide Toxicity :

    • Diflunisal acyl glucuronide forms covalent adducts with liver proteins (e.g., 0.30% of dose in perfused rat livers), linked to idiosyncratic hepatotoxicity .
    • In renal insufficiency, acyl glucuronides accumulate due to impaired clearance, exacerbating toxicity .
  • Ether Glucuronide Safety: Ether-linked conjugates like diflunisal DPG or ethyl glucuronide are non-toxic but may release aglycones under specific conditions (e.g., β-glucuronidase activity in gut microbiota) .

Biologische Aktivität

Diflunisal glucuronide ether, a metabolite of the non-steroidal anti-inflammatory drug (NSAID) diflunisal, has garnered attention due to its biological activity and pharmacokinetics. This article explores its biological properties, metabolic pathways, and potential therapeutic implications based on diverse research findings.

Chemical Structure and Metabolism

This compound is characterized by the molecular formula C19H16F2O9C_{19}H_{16}F_2O_9 and is primarily formed through the glucuronidation of diflunisal, which is known for its analgesic and anti-inflammatory effects. The metabolism of diflunisal involves several pathways, leading to various conjugates, including acyl glucuronides and ether glucuronides. These metabolites are crucial for understanding the drug's pharmacological profile and safety.

Analgesic and Anti-Inflammatory Properties

Diflunisal itself exhibits significant analgesic and anti-inflammatory effects. Its glucuronide metabolites, particularly this compound, retain some of these properties. Studies indicate that the glucuronidation process enhances the solubility and bioavailability of diflunisal, allowing for more effective therapeutic action in vivo .

Metabolic Pathways

Research has shown that diflunisal is metabolized primarily to its acyl glucuronide (DAG), phenolic glucuronide (DPG), and sulfate conjugates. The ether glucuronide is excreted in urine, indicating its role in drug elimination . The metabolic pathways involve hydrolysis and rearrangement, which can regenerate diflunisal from its acyl glucuronide form .

Case Study: Human Metabolism

A study involving human subjects demonstrated that after administration of diflunisal, a significant portion was excreted as this compound. The research utilized radiolabeled glucose to trace metabolic pathways, revealing that this metabolite plays a role in hepatic glucose metabolism .

Study Reference Findings
Diflunisal administered with labeled glucose showed significant conversion to glucuronides.
In vivo studies indicated that 46% of administered diflunisal was recovered as DAG in urine.
Glucuronides act as phase II metabolites, enhancing detoxification processes.

Safety and Toxicity

The safety profile of this compound appears favorable. In clinical settings, diflunisal has been administered in gram quantities without severe adverse effects, suggesting that its metabolites are well tolerated . However, ongoing research is necessary to fully elucidate any long-term effects associated with chronic use.

Implications for Therapeutics

The biological activity of this compound suggests potential therapeutic applications beyond pain management. Its ability to modulate inflammatory responses could be beneficial in treating conditions such as arthritis or other inflammatory diseases. Furthermore, understanding its pharmacokinetics could lead to improved dosing strategies that maximize efficacy while minimizing side effects.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying diflunisal glucuronide ether and distinguishing it from other conjugates?

To quantify this compound and differentiate it from ester glucuronides or parent compounds, high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is optimal. For example, reversed-phase HPLC with UV detection (e.g., 254 nm) can separate ether and ester glucuronides based on retention times, while MS/MS provides structural confirmation via fragmentation patterns . Specific protocols should include enzymatic hydrolysis controls (e.g., β-glucuronidase treatment) to validate glucuronide identity and exclude interference from non-conjugated metabolites .

Q. How does diflunisal’s metabolism to ether glucuronide impact its pharmacokinetic profile?

Diflunisal undergoes extensive hepatic glucuronidation, with the ether (phenolic) glucuronide accounting for ~90% of urinary metabolites in humans. This pathway is saturable at higher doses, leading to nonlinear pharmacokinetics. Methodologically, radiolabeled diflunisal (e.g., ¹⁴C) can trace the metabolic fate: after administration, urine samples are analyzed for glucuronide conjugates via liquid scintillation counting and chromatographic separation. This approach revealed that 65% of the drug undergoes enterohepatic recirculation, prolonging its half-life .

Advanced Research Questions

Q. How can isotopic labeling resolve controversies in hepatic glucose metabolism using this compound as a tracer?

this compound’s formation from hepatic UDP-glucose allows it to serve as a tracer for glucose-6-phosphate (G6P) pool dynamics. In one study, subjects received ¹⁴C-labeled glucose and diflunisal; urinary glucuronide was hydrolyzed, and its glucose moiety was degraded to quantify ¹⁴C distribution in carbon positions. This revealed that ≤65% of hepatic glycogen derives from the direct pathway (glucose → G6P → glycogen), with the remainder via indirect pathways (e.g., gluconeogenesis). Isotopic labeling paired with hepatic vein catheterization can validate assumptions about G6P pool homogeneity .

Q. What experimental designs mitigate challenges in studying diflunisal acyl glucuronide reactivity and protein adduct formation?

Acyl glucuronides (e.g., diflunisal’s ester conjugate) are chemically reactive and form covalent adducts with serum albumin, complicating stability assessments. To isolate ether glucuronide-specific effects:

  • Use in vitro incubation of synthetic ether glucuronide with human serum albumin (HSA) under physiological conditions (pH 7.4, 37°C).
  • Monitor adduct formation via LC-MS/MS, targeting signature peptide modifications (e.g., Lys⁴¹³ adduction).
  • Compare results to acyl glucuronide incubations, which show time-dependent migration (1-O → 2-, 3-, 4-O isomers) and higher adduct formation .

Q. How do enterohepatic recirculation and renal impairment influence this compound’s pharmacokinetic modeling?

Enterohepatic recirculation (EHC) extends diflunisal’s half-life by reabsorbing cleaved glucuronides. To model this:

  • Incorporate a secondary plasma peak (2–4 hours post-dose) and biliary excretion parameters.
  • In renal impairment, adjust clearance rates for the ether glucuronide (which accumulates 3-fold in severe cases). Compartmental models should integrate glomerular filtration rate (GFR) and tubular secretion data, validated against plasma and urine LC-MS/MS measurements .

Q. Data Contradictions and Resolution

  • Saturable vs. Linear Glucuronidation: notes saturable ether glucuronidation at high doses, while attributes this to EHC. Resolution: Dose-ranging studies (10–500 mg) with frequent plasma sampling can clarify saturation thresholds .
  • Hepatic G6P Pool Homogeneity: assumes homogeneity, but tissue-specific isotope dilution may occur. Resolution: Compare ¹⁴C randomization in hepatic vein blood vs. urinary glucuronide under glucagon stimulation .

Eigenschaften

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-carboxy-4-(2,4-difluorophenyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2O9/c20-8-2-3-9(11(21)6-8)7-1-4-12(10(5-7)17(25)26)29-19-15(24)13(22)14(23)16(30-19)18(27)28/h1-6,13-16,19,22-24H,(H,25,26)(H,27,28)/t13-,14-,15+,16-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZXVQOCMCPTHC-KSPMYQCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50207143
Record name Diflunisal glucuronide ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50207143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58446-29-0
Record name Diflunisal glucuronide ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058446290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diflunisal glucuronide ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50207143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.